molecular formula C13H9F3N2O3 B8648517 Phenol, 4-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- CAS No. 73554-30-0

Phenol, 4-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-

Cat. No. B8648517
M. Wt: 298.22 g/mol
InChI Key: YTAPFCPYBCQLEM-UHFFFAOYSA-N
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Patent
US04259105

Procedure details

6.0 g of p-aminophenol was dissolved in 60 ml of isopropyl alcohol. To the solution was added 6.0 g of 4-chloro-3-nitro-benzotrifluoride and the resulting solution was heated under reflux for 12 hours. After the reaction, the solvent was removed by distillation and the residue was dissolved in benzene. The resulting solution was filtered and the solvent was removed from the filtrate by distillation. Thus, 7.5 g of the desired product was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21]>C(O)(C)C>[N+:20]([C:11]1[CH:12]=[C:13]([C:16]([F:17])([F:18])[F:19])[CH:14]=[CH:15][C:10]=1[NH:7][C:6]1[CH:5]=[CH:4][C:3]([OH:8])=[CH:2][CH:1]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in benzene
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC2=CC=C(C=C2)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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